(1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde
CAS No.: 2276759-81-8
Cat. No.: VC5501190
Molecular Formula: C7H10O
Molecular Weight: 110.156
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2276759-81-8 |
|---|---|
| Molecular Formula | C7H10O |
| Molecular Weight | 110.156 |
| IUPAC Name | (1R,5R)-bicyclo[3.1.0]hexane-1-carbaldehyde |
| Standard InChI | InChI=1S/C7H10O/c8-5-7-3-1-2-6(7)4-7/h5-6H,1-4H2/t6-,7+/m1/s1 |
| Standard InChI Key | OCKUKGINJJSJHU-RQJHMYQMSA-N |
| SMILES | C1CC2CC2(C1)C=O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a bicyclo[3.1.0]hexane skeleton with a carbaldehyde functional group at the 1-position. The (1R,5R) configuration denotes the stereochemistry of the fused rings, where the cyclopropane ring introduces significant ring strain. Key structural parameters include:
The bicyclic framework imposes conformational rigidity, which enhances its utility as a bioisostere in drug design .
Spectroscopic Characteristics
Nuclear magnetic resonance (NMR) data for the compound reveal distinct signals for the aldehyde proton (δ ~9.5 ppm) and cyclopropane ring protons (δ ~1.0–2.5 ppm) . Infrared (IR) spectroscopy shows a strong absorption band at ~1700 cm⁻¹, corresponding to the carbonyl stretch of the aldehyde group .
Synthesis and Reaction Pathways
Photoredox-Catalyzed Annulation
A convergent synthesis route employs a (3 + 2) annulation strategy using cyclopropenes and cyclopropylanilines under photoredox conditions . Key steps include:
-
Reaction Setup: Cyclopropene derivatives react with aminocyclopropanes in the presence of an iridium or organic photoredox catalyst (e.g., fac-Ir(ppy)₃) under blue LED irradiation.
-
Diastereoselectivity: Difluorocyclopropenes yield high diastereoselectivity (>20:1 dr) when paired with cyclopropylanilines bearing removable substituents (e.g., -OMe) .
-
Yield Optimization: Typical yields range from 60% to 85%, depending on substituent steric and electronic effects .
Mechanistic Insights
The reaction proceeds via a radical-polar crossover mechanism:
-
Initiation: Photoexcitation of the catalyst generates a radical species from the cyclopropylaniline.
-
Cyclopropane Ring Opening: The radical induces cleavage of the cyclopropane ring, forming a diradical intermediate.
-
Annulation: The diradical reacts with the cyclopropene, leading to bicyclo[3.1.0]hexane formation .
Applications in Medicinal Chemistry
Bioisosteric Replacement
The compound’s rigid structure serves as a cyclohexane bioisostere, improving binding affinity and metabolic stability in drug candidates . For example, it has been incorporated into:
-
Protease Inhibitors: Enhances selectivity for viral proteases by reducing conformational flexibility .
-
GPCR-Targeted Therapeutics: Modulates receptor-substrate interactions through steric effects .
Case Study: Antiviral Agents
In a 2023 study, derivatives of (1R,5R)-bicyclo[3.1.0]hexane-1-carbaldehyde exhibited potent activity against SARS-CoV-2 main protease (Mᵖʳᵒ), with IC₅₀ values <100 nM . The aldehyde group facilitated covalent binding to the protease active site, while the bicyclic core improved pharmacokinetic properties .
Comparison with Related Bicyclic Compounds
| Compound | Structure | XLogP3 | Applications |
|---|---|---|---|
| Bicyclo[2.2.1]heptane | Norbornane | 2.3 | Polymer precursors |
| Bicyclo[4.1.0]heptane | Larger ring system | 1.8 | Catalysis |
| (1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde | Strained cyclopropane | 1.1 | Drug design, bioisosterism |
The (1R,5R) configuration confers superior stereochemical control in synthesis compared to other bicyclic scaffolds .
Future Directions
Ongoing research aims to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume